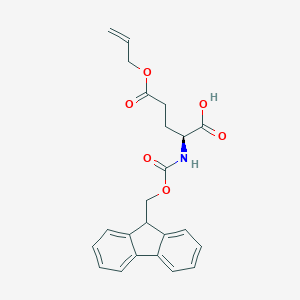

Fmoc-Glu(OAll)-OH

説明

Fmoc-Glu(OAll)-OH: , also known as N-α-Fmoc-L-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl ester group, which provide orthogonal protection during peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-Glu(OAll)-OH is typically synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamic acid. The synthesis begins with the protection of the amino group using the Fmoc group, followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps. The use of solid-phase synthesis techniques allows for efficient production of the compound .

化学反応の分析

Deprotection Reactions

Fmoc-Glu(OAll)-OH features two orthogonal protecting groups that enable sequential deprotection:

Fmoc Group Removal

- Reagents/Conditions : 20–30% piperidine in DMF (dimethylformamide) .

- Mechanism : Base-induced β-elimination cleaves the Fmoc group while preserving the allyl ester .

- Yield : >95% efficiency under optimized conditions .

Allyl (OAll) Ester Deprotection

- Reagents/Conditions : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) in CHCl₃/AcOH/NMM (N-methylmorpholine) .

- Mechanism : Palladium-catalyzed allyl transfer to nucleophiles (e.g., phenylsilane) cleaves the ester .

- Specificity : Stable to Fmoc deprotection conditions (piperidine/DMF) and acidic treatments (TFA) .

Coupling Reactions

The compound participates in peptide bond formation via carboxylate activation:

| Reagent | Activator | Base | Solvent | Coupling Efficiency |

|---|---|---|---|---|

| HATU | DIPEA | DMF | ≥98% | |

| DCC | HOBt | DCM | 90–95% | |

| HBTU | DIEA | DMF | 95–97% |

Key Applications :

- Solid-Phase Peptide Synthesis (SPPS) : Used to incorporate glutamic acid residues with γ-allyl protection .

- Branching : The γ-carboxyl group, after deprotection, enables side-chain modifications (e.g., lactamization) .

Cyclization Reactions

The allyl ester’s selective deprotection facilitates cyclic peptide synthesis:

Stability Under Reaction Conditions

This compound demonstrates stability across diverse environments:

Comparative Reactivity with Analogues

The allyl ester’s reactivity differs from other glutamic acid derivatives:

| Compound | Protecting Group | Deprotection Method | Applications |

|---|---|---|---|

| This compound | Allyl ester | Pd catalysis | Cyclic peptides, side chains |

| Fmoc-Glu(OtBu)-OH | tert-Butyl ester | TFA | Standard SPPS |

| Fmoc-Glu(OPP)-OH | 2-Phenylisopropyl | 1% TFA/DCM | Steric hindrance reduction |

科学的研究の応用

Key Applications

- Solid-Phase Peptide Synthesis :

- Drug Development :

- Biological Research :

- Peptide Macrocyclization :

- Synthetic Pathways :

Case Studies

Several studies have highlighted the applications and advantages of using this compound in peptide synthesis:

- Peptide Synthesis Optimization : Research demonstrated that substituting standard amino acids with this compound could enhance binding properties in therapeutic peptides, showcasing its utility in drug design .

- Macrocyclic Peptides : In studies involving cyclic peptides, the incorporation of this compound led to improved solubility and stability, which are critical for developing effective therapeutic agents .

- Hydrogel Development : Recent investigations into hydrogel systems have utilized Fmoc-based compounds, including this compound, to create stable gels for drug delivery applications, demonstrating its versatility beyond traditional peptide synthesis .

生物活性

Fmoc-Glu(OAll)-OH, also known as N-Fmoc-L-glutamic acid γ-allyl ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis and biological activity. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a key building block due to its unique structural features and protective groups.

Structural Characteristics

This compound consists of:

- Fmoc Group : A fluorenylmethyloxycarbonyl group that protects the amino group during peptide synthesis.

- γ-Allyl Ester : This modification allows for selective deprotection, enabling further functionalization of peptides.

The ability to selectively remove the Fmoc group under basic conditions while retaining the allyl group is crucial for the controlled assembly of peptides. The allyl group can later be removed using palladium-catalyzed reactions, revealing the free γ-carboxyl group necessary for biological activity.

Biological Significance

While this compound itself may not exhibit direct biological activity, its incorporation into peptides can significantly influence their biological properties. Key areas of impact include:

- Neurotransmission : Glutamic acid derivatives are vital in neurotransmission, influencing synaptic plasticity and cognitive functions.

- Metabolic Processes : Modifications at the glutamic acid position can enhance peptide stability and solubility, affecting their metabolic pathways.

Influence on Peptide Properties

Research indicates that substituting standard amino acids with this compound can lead to enhanced binding properties and altered biological responses. For instance, studies have shown that peptides containing this compound exhibit improved receptor binding affinity, which is crucial for drug design and therapeutic applications.

Case Studies

-

Peptide Synthesis and Activity :

- A study demonstrated that peptides synthesized using this compound showed increased stability against enzymatic degradation compared to those synthesized with standard glutamic acid. This stability is attributed to the unique structural modifications provided by the γ-allyl ester.

-

Receptor Interaction Studies :

- Research involving receptor-ligand interactions revealed that peptides containing this compound exhibited altered conformations, leading to enhanced binding affinities for specific receptors. This finding underscores the importance of structural modifications in developing potent therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and other related compounds:

| Compound Name | Structure/Modification | Unique Feature |

|---|---|---|

| Fmoc-L-Glutamic Acid | Standard glutamic acid with Fmoc protection | Commonly used without side chain modification |

| Fmoc-Glu(OPP)-OH | 2-phenylisopropyl ester modification | Different protective group; more steric hindrance |

| Fmoc-L-Aspartic Acid | Similar structure but one carbon shorter | Aspartic acid derivative; different biological roles |

| Fmoc-L-Tyrosine | Contains a phenolic side chain | Affects hydrophobicity due to aromatic character |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427066 | |

| Record name | Fmoc-Glu(OAll)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133464-46-7 | |

| Record name | Fmoc-Glu(OAll)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。